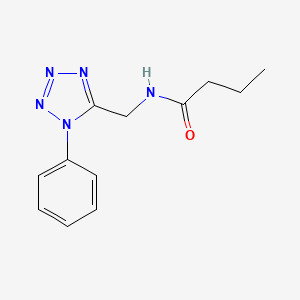

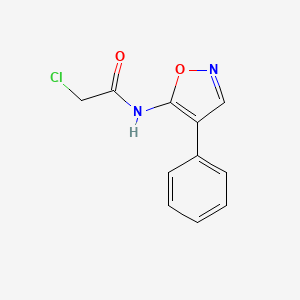

N-((1-phenyl-1H-tetrazol-5-yl)methyl)butyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-phenyl-1H-tetrazol-5-yl)methyl)butyramide, also known as PTM, is a tetrazole-based compound that has gained attention in recent years due to its potential applications in scientific research.

Applications De Recherche Scientifique

Synthesis and Pharmacological Activities

Compounds with the tetrazolyl and pyrazole moieties have been synthesized for various pharmacological studies. For example, a series of 5-(biphenyl-4-ylmethyl)pyrazoles were reported as potent angiotensin II antagonists, showcasing significant in vitro and in vivo activities, indicative of their potential as antihypertensive agents (Almansa et al., 1997). These studies highlight the structural requirements for activity, including the importance of the tetrazole group for high affinity binding.

Chemical Structure and Properties Analysis

Research on pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, involved combined experimental and theoretical studies to understand their biological importance. These studies included NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction techniques to characterize the compounds, contributing to the understanding of their electronic and structural properties (Viveka et al., 2016).

Application in Separation Techniques

Tetrazole derivatives have been explored for their utility in chromatographic separations. For instance, reversed-phase extraction chromatography using tetra-substituted pyrazoles as stationary phases demonstrated their efficacy in the separation of metal ions, showcasing the application of these compounds in analytical chemistry (Brinkman et al., 1973).

Ligand Design and Metal Complexation

Studies on pyrazole complexes with metals have focused on their hydrogen bonding capabilities and their potential applications in catalysis and materials science. For example, substituent-controlled hydrogen bonding in palladium(II)-pyrazole complexes was investigated to understand the effects on molecular structure and reactivity (Grotjahn et al., 2003). This research underscores the role of pyrazole-based ligands in the development of new metal-organic frameworks and catalytic systems.

Synthetic Approaches and Methodologies

Innovative synthetic approaches involving pyrazole and tetrazole moieties have been developed, such as microwave-assisted synthesis techniques for efficient production of tetrazolyl pyrazole amides. These methods offer rapid synthesis routes with potential applications in the development of bactericidal, pesticidal, and antimicrobial agents (Hu et al., 2011).

Propriétés

IUPAC Name |

N-[(1-phenyltetrazol-5-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-2-6-12(18)13-9-11-14-15-16-17(11)10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGJLSVWMFOCBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC1=NN=NN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2643325.png)

![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2643330.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2643331.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2643335.png)

![8-benzyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2643338.png)

![8-{[benzyl(methyl)amino]methyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2643342.png)